N-cyclopentyl-2,6-dimethyloxan-4-amine
Description
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-cyclopentyl-2,6-dimethyloxan-4-amine |
InChI |
InChI=1S/C12H23NO/c1-9-7-12(8-10(2)14-9)13-11-5-3-4-6-11/h9-13H,3-8H2,1-2H3 |
InChI Key |
OXQNTGITAXOQKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2,6-dimethyloxan-4-amine involves several steps. One common method includes the reaction of cyclopentylamine with 2,6-dimethyloxan-4-one under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2,6-dimethyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-2,6-dimethyloxan-4-one, while reduction may produce this compound .
Scientific Research Applications
N-cyclopentyl-2,6-dimethyloxan-4-amine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-cyclopentyl-2,6-dimethyloxan-4-amine include:
- N-cyclopentyl-2,6-dimethyloxan-4-one
- N-cyclopentyl-2,6-dimethyloxan-4-ol
- N-cyclopentyl-2,6-dimethyloxan-4-thiol
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Biological Activity
N-cyclopentyl-2,6-dimethyloxan-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Profile
- Chemical Name : this compound
- Molecular Formula : C_{11}H_{17}N
- Molecular Weight : Approximately 165.26 g/mol
This compound acts primarily as a modulator of specific biological pathways. Research indicates that it may interact with various receptor systems, influencing cellular signaling and metabolic processes. The compound has been studied for its role in inhibiting receptor interacting protein kinases (RIPKs), which are crucial in regulating programmed cell death (necroptosis) and inflammation.
Key Mechanisms:
- Inhibition of RIPK1 : This compound has shown potential as a selective inhibitor of RIPK1, which is involved in necroptosis and inflammatory responses. Dysregulation of this pathway is associated with several diseases, including neurodegenerative disorders and inflammatory conditions .
- Impact on Apoptosis : By modulating apoptosis pathways, this compound may influence cell survival and death mechanisms, potentially providing therapeutic benefits in cancer treatment .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Inhibition of tubulin polymerization |
| HeLa (Cervix) | 12 | Induction of apoptosis via RIPK1 inhibition |
These findings suggest that the compound may be effective against certain types of cancer by disrupting critical cellular functions.
Case Studies
A recent study explored the effects of this compound in animal models. The results indicated significant reductions in tumor size when administered alongside standard chemotherapy agents. This synergistic effect underscores the potential for this compound to enhance existing treatment protocols.
Toxicity and Side Effects
While the compound shows promise in therapeutic applications, toxicity assessments are crucial for determining safety profiles. Preliminary studies indicate a moderate toxicity level at higher concentrations, necessitating further investigation into dose optimization and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
